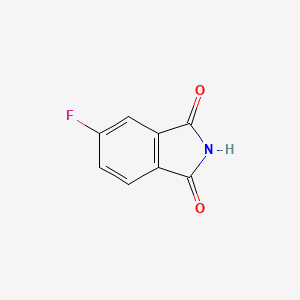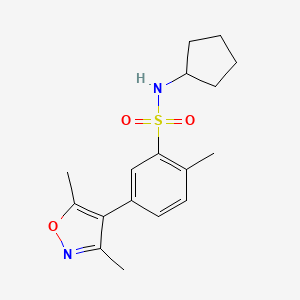![molecular formula C8H12O3 B2532584 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid CAS No. 2168063-53-2](/img/structure/B2532584.png)
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxabicyclo[3.2.1]octane-1-carboxylic acid is a compound that can be synthesized through multi-component coupling reactions. This compound is of interest due to its potential as a precursor to various arenes, cage molecules, and natural products. The synthesis of related bicyclic compounds has been explored through the reaction of aldehydes, amides, and maleic anhydride, which suggests a possible pathway for the synthesis of this compound as well .
Synthesis Analysis
The synthesis of related 7-oxo-6-azabicyclo[3.2.1]oct-2-ene-8-carboxylic acids involves a one-pot protocol that starts with a three-component coupling reaction. This reaction combines two molecules of aldehyde with an amide to form a 1-acylamino-1,3-butadiene derivative. This intermediate then undergoes a Diels–Alder addition with maleic anhydride. A subsequent thermic rearrangement yields the bicyclic target compounds. This method is noted for its efficiency and higher yields compared to standard multi-step sequences, due to the selective in situ trapping of one acylamino diene isomer .
Molecular Structure Analysis
The molecular structure of related compounds, such as 3-oxa-2-azabicyclo[3.3.0]octanes, has been characterized using X-ray diffraction analysis. This analysis confirms the presence of functional groups that allow for specific reactions at designated carbon atoms within the bicyclic framework. The structural analysis is crucial for understanding the reactivity and potential transformations of these compounds .
Chemical Reactions Analysis
The chemistry of 4-hydroxy derivatives of related bicyclic compounds has been explored, demonstrating their conversion into novel functionalized cyclopentanes. This indicates that the bicyclic compounds synthesized from carbohydrates can undergo further chemical transformations, which may also be applicable to this compound derivatives. The ability to perform specific reactions at C-4 and C-8 positions within the bicyclic structure opens up possibilities for the synthesis of a wide range of functionalized carbocycles .
Physical and Chemical Properties Analysis
While the physical and chemical properties of this compound itself are not detailed in the provided papers, the synthesis and structural characterization of related compounds provide insights into the properties that can be expected. The presence of functional groups and the bicyclic structure suggest that these compounds may exhibit unique reactivity patterns, solubility characteristics, and stability profiles. The ability to introduce various substituents through chemical reactions further implies that the physical and chemical properties of these compounds can be finely tuned for specific applications .
Applications De Recherche Scientifique
Supramolecular Aggregation
Research has explored the crystal structures of derivatives of 6-oxabicyclo[3.2.1]octane-1-carboxylic acid, revealing how their conformations affect supramolecular structures. For example, 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid forms a one-dimensional structure, while 1-(hydroxymethyl)-7-oxaspiro[bicyclo[3.2.1]octane-6,1'-cyclopentane]-5-carboxylic acid creates a two-dimensional structure through hydrogen bonds (Foces-Foces et al., 2005).
Synthesis of Bioactive Compounds
The oxabicyclo[3.2.1]octane framework is key in synthesizing many biologically important compounds, including insect pheromones, plant growth regulators, and carbohydrate series compounds. Its utility in creating pyran or furan series compounds is significant (Ievlev et al., 2016).
Molecular Conformation in Supramolecular Structure
Research on 7,7-dialkyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid amide derivatives has revealed how the conformation of hydroxyl and N-alkylamide substituents correlates with interactions in two- and three-dimensional hydrogen-bonding networks. This insight is pivotal for crystal engineering studies (Foces-Foces et al., 2007).
Efficient Synthesis Routes
Advancements have been made in the efficient synthesis of stereoisomeric enantiopure 6-amino-3-alkyl-3-azabicyclo[3.2.1]octane-6-carboxylic acids, which hold promise for evaluating biological activity on GABA receptors (Gelmi et al., 2007).
Development of Synthetic Intermediates
8-Oxabicyclo[3.2.1]octanes have been identified as useful synthetic intermediates for transforming through ring-opening processes into various compounds featuring multiple stereogenic centers. This application is crucial for creating monocyclic or linear compounds (Snieckus & Richardson, 2018).
Synthesis of Constrained Amino Acids
Research includes the synthesis of diastereomeric 6-amino-3-azabicyclo[3.2.1]octane-6-carboxylic acids using norbornene amino acids as chiral building blocks. This method provides access to optically pure amino acids with potential in developing constrained analogues (Caputo et al., 2006).
Propriétés
IUPAC Name |
6-oxabicyclo[3.2.1]octane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O3/c9-7(10)8-3-1-2-6(4-8)11-5-8/h6H,1-5H2,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVTNBPCWKXEQJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(C1)(CO2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What is the impact of the hydroxymethyl group conformation on the supramolecular structure of 6-Oxabicyclo[3.2.1]octane-1-carboxylic acid derivatives?
A: The conformation of the hydroxymethyl group, whether anti or gauche, significantly influences the dimensionality of the supramolecular structures formed through O-H...O hydrogen bonds. [, ] For instance, in 7,7-dicyclobutyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid, the anti conformation leads to the formation of one-dimensional step-ladder structures. [] Conversely, in 1-(hydroxymethyl)-7-oxaspiro[bicyclo[3.2.1]octane-6,1'-cyclopentane]-5-carboxylic acid, the gauche conformation results in a two-dimensional structure characterized by carboxylic acid dimers connected by hydroxyl-to-ether contacts. []
Q2: How does the introduction of alkenyl or alkynyl groups affect the structure of this compound derivatives?
A: Replacing the ethyl groups in 7,7-diethyl-5-hydroxymethyl-6-oxabicyclo[3.2.1]octane-1-carboxylic acid with unsaturated alkenyl or alkynyl groups can significantly alter both the molecular structure and hydrogen-bonding patterns. [] While substituting a single ethyl group with a vinyl group shows minimal impact, replacing both ethyl groups with vinyl or acetylene appendages leads to more substantial changes in molecular structure and results in different hydrogen-bonding motifs. []
Q3: What is the role of N-alkylamide substituents in the supramolecular organization of this compound derivatives?
A: Introducing N-alkylamide substituents in axial positions, along with the hydroxymethyl group, can lead to the formation of diverse two- and three-dimensional hydrogen-bonding networks. [] These networks often utilize a dimeric substructure as a supramolecular synthon, highlighting the potential for crystal engineering using these derivatives. []
Q4: Are there any analytical techniques used to characterize the structure of these compounds?
A: X-ray crystallography has been extensively employed to determine the solid-state structures of various this compound derivatives. [, , , ] This technique provides detailed information about bond lengths, bond angles, and the spatial arrangement of atoms within the molecule, ultimately elucidating the conformation and intermolecular interactions.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

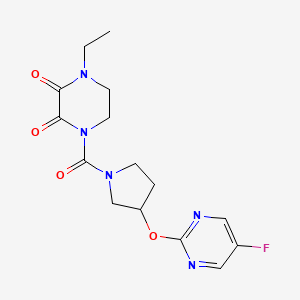
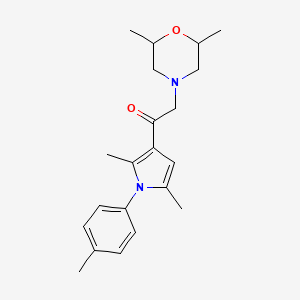
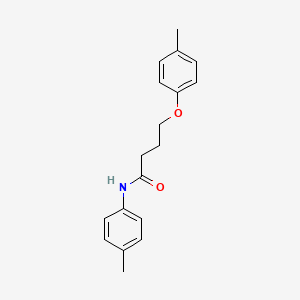
![(2Z)-2-[4-(dimethylamino)benzylidene]-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B2532506.png)


![N-(3-chloro-2-methylphenyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2532509.png)

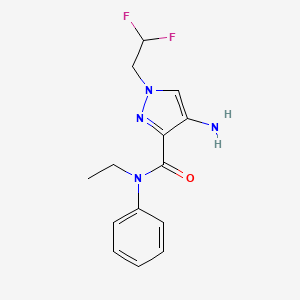

![4-(tert-butyl)-N-(thieno[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2532518.png)
![6-[2-[Benzyl(methyl)amino]ethyl]-2,4,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2532521.png)
